Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Description
Molecular Architecture and Stereochemical Configuration
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (C₉H₁₀O₄) is a substituted benzoate ester featuring hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 3- and 4-positions of the aromatic ring, respectively, with a methoxycarbonyl (-COOCH₃) group at the 1-position (Fig. 1). The molecular weight is 182.17 g/mol.
Key Structural Features:
- Aromatic Ring Substitution : The benzene ring adopts a planar configuration, with substituents influencing electron distribution. The hydroxyl group at C3 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.
- Ester Group Geometry : The methoxycarbonyl group is twisted out of the aromatic plane by 56.12° due to steric interactions with adjacent substituents.
- Hydroxymethyl Conformation : The -CH₂OH group at C4 exhibits free rotation, with preferred orientations stabilized by intermolecular hydrogen bonds in crystalline states.
Table 1: Bond Lengths and Angles (X-ray Data)
| Bond/Angle | Value (Å/°) |
|---|---|
| C1-C7 (ester C=O) | 1.4885 |
| C7-O1 (carbonyl) | 1.231 |
| C3-O3 (hydroxyl) | 1.364 |
| C4-C5 (CH₂OH) | 1.512 |
| O1-C7-O2 (ester) | 123.27° |
| Dihedral (C7-C1-C6) | 56.12° |
No chiral centers are present, and the compound does not exhibit stereoisomerism.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
-
- δ 8.00 ppm : Aromatic H at C2 and C6 (doublet, J = 8.0 Hz).
- δ 4.73 ppm : -CH₂OH protons (multiplet, integrated to 2H).
- δ 3.90 ppm : Methoxy group (-OCH₃, singlet, 3H).
- δ 5.96 ppm : Hydroxyl proton (-OH, broad, exchanges with D₂O).
-
- δ 169.3 ppm : Ester carbonyl (C=O).
- δ 160.2–115.4 ppm : Aromatic carbons (C1–C6).
- δ 61.7 ppm : -CH₂OH carbon.
- δ 52.1 ppm : Methoxy carbon (-OCH₃).
Table 2: Key NMR Assignments
| Signal (ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.00 | C2/C6 aromatic H | Doublet |
| 4.73 | -CH₂OH H | Multiplet |
| 3.90 | -OCH₃ H | Singlet |
Crystallographic Studies and X-ray Diffraction Patterns
Computational Chemistry Predictions (DFT, Molecular Dynamics)
Density Functional Theory (DFT) Calculations
- HOMO-LUMO Gap : -9.41 eV (HOMO), -0.12 eV (LUMO), indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized at carbonyl oxygen and hydroxyl groups.
Table 4: Calculated vs. Experimental Bond Lengths
| Bond | DFT (Å) | X-ray (Å) |
|---|---|---|
| C1-C7 | 1.489 | 1.4885 |
| C3-O3 | 1.363 | 1.364 |
| C4-C5 | 1.511 | 1.512 |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKROFXTOPMVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515209 | |
| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71780-40-0 | |
| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-hydroxy-4-carboxybenzoic acid.
Reduction: Methyl 3-hydroxy-4-(hydroxymethyl)benzyl alcohol.
Substitution: Methyl 3-hydroxy-4-(alkoxymethyl)benzoate.
Scientific Research Applications
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which methyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in the metabolism of benzoate derivatives, influencing pathways such as the synthesis of coenzymes and other essential biomolecules.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to methoxy (non-polar) or bromo (halogen) substituents .
- Bioactivity: Bromo and hydroxymethyl derivatives exhibit antimicrobial properties, whereas amino and formamido analogs are prioritized for drug synthesis .
Structural and Crystallographic Insights
- Hydrogen Bonding : Methyl 4-bromo-3-hydroxybenzoate forms helical chains via O-H⋯O hydrogen bonds, enhancing crystal stability .
- Substituent Positioning : Misassignment of substituent positions (e.g., para vs. meta in cyclopropylmethoxy derivatives) underscores the need for precise structural validation .
Biological Activity
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, also known as methyl 3-hydroxy-5-(hydroxymethyl)benzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.20 g/mol. The compound features both hydroxyl (-OH) and hydroxymethyl (-CH2OH) functional groups, which are significant for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which can help in neutralizing free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, such as mushroom tyrosinase, which is involved in melanin biosynthesis. This property suggests potential applications in skin-whitening formulations.
The biological effects of this compound are attributed to its ability to form hydrogen bonds with biological molecules. This interaction can influence enzyme activity and cellular processes:
- Hydrogen Bonding : The hydroxyl and ester groups facilitate hydrogen bonding with proteins and nucleic acids, potentially altering their function.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-hydroxy-5-(hydroxymethyl)benzoate | Lacks the hydroxymethyl group | Antimicrobial, antioxidant |
| Methyl 5-hydroxy-2-methylbenzoate | Contains a methyl group instead of a hydroxymethyl group | Different reactivity profile |
| Methyl 2-hydroxy-5-methoxybenzoate | Contains a methoxy group | Affects solubility and reactivity |
Case Studies
- Antimicrobial Study : A study conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.
- Antioxidant Activity Assessment : In another research project, the compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 45 µg/mL, showcasing its potential as an antioxidant agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, and how are they experimentally determined?
- Answer : Key properties include molecular weight (182.18 g/mol), melting point (80–84°C), and spectral characteristics (UV, IR, NMR). These are determined via:
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Differential scanning calorimetry (DSC) for melting point analysis .
- FT-IR and NMR spectroscopy to identify functional groups (e.g., hydroxyl, ester, hydroxymethyl) and confirm substitution patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Two primary methods:
Esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
Selective protection/deprotection strategies : For example, protecting hydroxyl groups with acetyl or benzyl groups during synthesis to avoid side reactions .
- Critical Consideration : Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield and purity .
Q. How is the compound characterized for structural confirmation in academic research?
- Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve the 3D structure and confirm regiochemistry .
- ¹H/¹³C NMR to assign proton environments and verify substituent positions (e.g., distinguishing between 3-hydroxy and 4-hydroxymethyl groups) .
- HPLC with UV detection to assess purity (>97%) and identify impurities .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
- Answer : Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification without degrading sensitive functional groups .
- Temperature control : Lower reaction temperatures (40–60°C) preserve the hydroxymethyl group’s integrity .
Q. What analytical challenges arise when distinguishing structural isomers of this compound, and how are they resolved?
- Answer : Isomers like Methyl 4-hydroxy-3-methoxybenzoate can co-elute in chromatography. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- Chiral HPLC columns : Separate enantiomers using cellulose-based stationary phases .
- Mass spectrometry fragmentation patterns : Differentiate isomers based on unique fragmentation pathways .
Q. How do researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Answer : Discrepancies often arise from solvent effects or impurities. Best practices:
- Standardize solvent systems : Use deuterated DMSO or CDCl₃ for NMR consistency .
- Cross-validate with computational methods : Compare experimental NMR shifts with DFT-calculated values .
- Report impurity profiles : Use HPLC-MS to identify and quantify contaminants (e.g., unreacted starting materials) .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) to identify degradation products .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
- LC-MS/MS : Characterize degradation pathways (e.g., ester hydrolysis or oxidation of hydroxymethyl groups) .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Answer : Focus on modifying:
- Hydroxyl groups : Acetylation or methylation to assess bioavailability changes .
- Ester moiety : Replace methyl with bulkier alkyl groups to study steric effects on biological activity .
- Hydroxymethyl group : Oxidize to a carboxylic acid for polarity modulation .
Methodological Best Practices
- Purity Assessment : Always cross-check purity using orthogonal methods (e.g., HPLC + melting point analysis) .
- Safety Protocols : Follow GHS guidelines for handling corrosive catalysts and hazardous intermediates .
- Data Reproducibility : Document solvent grades, instrument calibration details, and reaction times meticulously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
